

# 3-Methoxypyrrolidin-2-one chemical properties

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## Compound of Interest

Compound Name: 3-Methoxypyrrolidin-2-one

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## 3-Methoxypyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological significance of **3-Methoxypyrrolidin-2-one**. Direct experimental data for this specific compound is limited in publicly accessible literature. Consequently, this guide combines established knowledge of the pyrrolidin-2-one scaffold with data from closely related analogs to present a predictive but scientifically grounded profile. It includes a detailed, plausible synthetic protocol, tabulated physicochemical properties based on analogous compounds, and a discussion of the known biological activities of 3-substituted pyrrolidin-2-ones. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

### Introduction

The pyrrolidin-2-one ( $\gamma$ -lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. [1][2][3] The five-membered ring's stereochemical complexity and its ability to participate in hydrogen bonding make it an attractive core for designing novel therapeutics. [1][4] Substitution at the 3-position of the pyrrolidin-2-one ring has been shown to modulate pharmacological activity, influencing potency and selectivity for various biological targets. [4]

This guide focuses on **3-Methoxypyrrolidin-2-one**, a derivative for which specific experimental data is not widely available. By examining the properties of analogous compounds, such as 3-hydroxypyrrolidin-2-one and 3-methylpyrrolidin-2-one, we can infer the likely characteristics of the methoxy derivative. The introduction of a methoxy group at the 3-position is expected to alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability compared to its hydroxyl counterpart, potentially leading to unique pharmacological profiles.

## Chemical Properties

While specific experimental data for **3-Methoxypyrrolidin-2-one** is not readily found, its core chemical properties can be predicted based on its structure and comparison with well-characterized analogs.

## Physicochemical Data

The following table summarizes the known properties of relevant pyrrolidin-2-one analogs and provides predicted values for **3-Methoxypyrrolidin-2-one**.

Property	3-Methylpyrrolidin-2-one	5-Methoxypyrrolidin-2-one (Pterolactam)	3-Hydroxypyrrolidin-2-one	3-Methoxypyrrolidin-2-one (Predicted)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO[5]	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub> [6]	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	99.13 g/mol [5]	115.13 g/mol [6]	101.10 g/mol	115.13 g/mol
Appearance	-	Solid[6]	-	Colorless liquid or low-melting solid
Melting Point	-	56 - 67 °C[6]	-	Not available
Boiling Point	-	Not available	-	Not available
Solubility	Not available	Not available	Not available	Expected to be soluble in water and polar organic solvents.
CAS Number	2555-05-7[5]	38072-88-7[6]	6263-54-3	Not assigned

## Spectral Data (Analogous Compounds)

No specific spectra for **3-Methoxypyrrolidin-2-one** are publicly available. The following table provides spectral data for a closely related analog, 3-methylpyrrolidin-2-one, to serve as a reference.

Spectrum Type	Data for 3-Methylpyrrolidin-2-one	Reference
$^1\text{H}$ NMR	Spectral data available in databases.	<a href="#">[7]</a>
$^{13}\text{C}$ NMR	Spectral data available in databases.	<a href="#">[7]</a>
IR Spectroscopy	FTIR data available (Film from $\text{CHCl}_3$ ).	<a href="#">[5]</a>
Mass Spectrometry	GC-MS data available.	<a href="#">[7]</a>

## Experimental Protocols

### Proposed Synthesis of 3-Methoxypyrrolidin-2-one

A plausible and efficient route to synthesize **3-Methoxypyrrolidin-2-one** is via the O-methylation of its precursor, 3-hydroxypyrrolidin-2-one. The Williamson ether synthesis is a well-established and reliable method for this transformation.[\[2\]](#)[\[4\]](#)[\[8\]](#)

Reaction: Williamson Ether Synthesis

Starting Material: 3-Hydroxypyrrolidin-2-one Reagents:

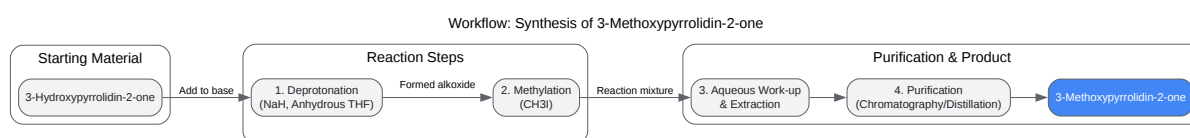
- Strong base (e.g., Sodium Hydride, NaH)
- Methylating agent (e.g., Methyl Iodide,  $\text{CH}_3\text{I}$ )
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)[\[8\]](#)

Methodology:

- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

- **Deprotonation:** Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxypyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
- **Methylation:** Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction cautiously by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure **3-Methoxypyrrolidin-2-one**.

**Characterization:** The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.



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**Figure 1.** Proposed synthetic workflow for **3-Methoxypyrrolidin-2-one**.

## Biological Activity and Significance

While the biological activity of **3-Methoxypyrrolidin-2-one** has not been specifically reported, the pyrrolidin-2-one scaffold is a cornerstone in drug discovery.[1][2] Derivatives have demonstrated a wide range of pharmacological activities, including:

- Anticancer[2]
- Antibacterial[8]
- Antiviral[3]
- Anti-inflammatory[2]
- Anticonvulsant[2][4]

The activity is highly dependent on the nature and stereochemistry of the substituents. For instance, 3-aryl pyrrolidines are known to be potent ligands for serotonin and dopamine receptors.[9] The introduction of different functional groups at the 3-position can fine-tune the molecule's interaction with biological targets. It is plausible that **3-Methoxypyrrolidin-2-one** could serve as a valuable intermediate or a pharmacologically active agent in its own right, warranting further investigation.

**Figure 2.** Relationship between the target compound and its analogs.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Methoxypyrrolidin-2-one** is not available. However, based on related pyrrolidinone compounds, appropriate safety precautions should be taken. Compounds in this class can be irritants to the skin, eyes, and respiratory system.[5][6] Standard laboratory safety practices should be followed:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.

- Handle reagents like sodium hydride and methyl iodide with extreme caution according to their specific SDS guidelines.

## Conclusion

**3-Methoxypyrrolidin-2-one** represents an under-explored molecule within the pharmacologically significant class of pyrrolidinones. While direct experimental data is scarce, this guide provides a robust, scientifically-informed foundation for its synthesis and predicted properties based on well-understood chemical principles and data from close structural analogs. The proposed synthetic route via Williamson ether synthesis is a standard, high-yielding method that should be readily applicable. The potential for this compound to exhibit interesting biological activity, given the history of the pyrrolidin-2-one scaffold, makes it a compelling target for future research and development in medicinal chemistry. Further experimental investigation is required to fully elucidate its chemical and biological profile.

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